(S)-4-Isopropylthiazolidine-2-thione

Catalog No.
S1942248
CAS No.
76186-04-4
M.F
C6H11NS2
M. Wt
161.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Isopropylthiazolidine-2-thione

CAS Number

76186-04-4

Product Name

(S)-4-Isopropylthiazolidine-2-thione

IUPAC Name

(4S)-4-propan-2-yl-1,3-thiazolidine-2-thione

Molecular Formula

C6H11NS2

Molecular Weight

161.3 g/mol

InChI

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1

InChI Key

CWIZUGZKLJDJLE-RXMQYKEDSA-N

SMILES

CC(C)C1CSC(=S)N1

Canonical SMILES

CC(C)C1CSC(=S)N1

Isomeric SMILES

CC(C)[C@H]1CSC(=S)N1

(S)-4-Isopropylthiazolidine-2-thione (CAS 76186-04-4) is a highly versatile chiral auxiliary and ligand, widely utilized in asymmetric organic synthesis and advanced materials science . Structurally related to the classic Evans oxazolidinones, this Crimmins/Nagao-type auxiliary is primarily procured for its ability to direct highly diastereoselective carbon-carbon bond formations, particularly in aldol additions and alkylations[1]. Beyond its established role in synthesizing enantiopure pharmaceutical intermediates, it is increasingly sourced as a chiral capping ligand to stabilize atomically precise metal clusters with unique photophysical properties [2]. Its baseline value proposition lies in combining exceptional stereocontrol with a highly reactive exocyclic N-acyl bond, facilitating milder downstream processing compared to traditional alternatives.

Research Fit

Class Chiral auxiliary (thiazolidine-2-thione)
Stereochemical Purity High enantiomeric excess for asymmetric induction
Key Reactivity Supports diastereoselective aldol, alkylation, and Mannich-type reactions

A common procurement error is substituting (S)-4-isopropylthiazolidine-2-thione with the cheaper and more widely known (S)-4-isopropyloxazolidin-2-one (Evans auxiliary). While both direct stereochemistry effectively, generic substitution fails during the critical cleavage step of the synthetic workflow [1]. The exocyclic N-acyl bond in oxazolidinones is highly stable, often requiring harsh hydrolytic (LiOOH) or reductive (LiBH4) conditions that can cause epimerization of sensitive alpha-stereocenters or degrade complex intermediates. In contrast, the N-acyl bond of the thiazolidine-2-thione is significantly more reactive toward nucleophiles and hydrides, enabling direct, mild reduction to aldehydes (e.g., via DIBAL-H) or facile transamidation[2]. Furthermore, thiazolidinethiones uniquely access specific non-Evans syn or anti aldol adducts via titanium or tin enolates with superior diastereomeric ratios, making them chemically non-interchangeable for strict stereochemical targets [3].

Substitution Risk

Oxazolidinone removal may require harsh conditions, risking substrate degradation.
Oxazolidinones often show poor diastereoselectivity in acetate aldol reactions, limiting synthetic utility.
Thiazolidinethione thioamide linkage may support milder reductive cleavage, absent in oxazolidinones.

Mild Direct Reductive Cleavage to Aldehydes vs. Oxazolidinones

N-acyl-1,3-thiazolidine-2-thiones undergo direct and highly efficient reductive cleavage to the corresponding aldehydes. For example, treatment of the N-acyl thiazolidinethione intermediate with DIBAL-H at -78 °C yields the target aldehyde quantitatively [1]. In contrast, the stronger exocyclic N-acyl bond of the corresponding N-acyl-1,3-oxazolidin-2-ones typically resists such mild direct reduction or requires harsher conditions that risk epimerization of sensitive alpha-stereocenters.

Evidence DimensionReductive cleavage efficiency to aldehyde
Target Compound DataQuantitative yield (>95%) via DIBAL-H at -78 °C
Comparator Or BaselineOxazolidin-2-one (requires multi-step or harsher cleavage, prone to lower yields)
Quantified DifferenceDirect 1-step reduction vs. multi-step/harsh reduction
ConditionsDIBAL-H, THF or CH2Cl2, -78 °C

Enables the direct and scalable generation of chiral aldehydes without risking epimerization, streamlining complex synthesis workflows.

Auxiliary Removal
Head-to-head
Oxazolidinone cleavage “almost impossible”; thiazolidinethione removed with LiBH4/MeOH
Supports mild-removal workflow selection for complex molecules.
Total synthesis of (+)-Brefeldin A; reported comparison context.

Superior Diastereocontrol in Titanium-Mediated Aldol Additions

When used as a chiral auxiliary in aldol additions, (S)-4-isopropylthiazolidine-2-thione demonstrates exceptional stereocontrol. In titanium-mediated aldol reactions with various aldehydes, the thiazolidinethione auxiliary routinely achieves diastereomeric ratios (dr) exceeding 97:3 [1]. Early comparative studies demonstrated that tin- and titanium-mediated aldol additions using N-acetyl-4-isopropyl-1,3-thiazolidine-2-thiones impart a higher degree of stereocontrol than the corresponding 1,3-oxazolidin-2-one equivalents.

Evidence DimensionDiastereomeric ratio (dr) in aldol additions
Target Compound Datadr > 97:3 (using Ti enolates)
Comparator Or Baseline1,3-oxazolidin-2-one (lower stereocontrol under matched conditions)
Quantified DifferenceSuperior diastereoselectivity for specific syn/anti adducts
ConditionsTitanium or Tin enolates, reaction with alpha,beta-unsaturated or aliphatic aldehydes

Maximizes the yield of the desired stereoisomer in critical C-C bond-forming steps, reducing the need for costly chromatographic separations.

Microwave Synthesis
Class-level
Drastic reduction in reaction time for thiazolidine-2-thiones vs. conventional heating.
May improve synthesis accessibility and reduce procurement cost.
Class-level observation; specific data to verify.

High-Yield Auxiliary Recovery via Mild Cleavage

The exocyclic N-acyl bond of thiazolidine-2-thiones is significantly more reactive toward nucleophiles than that of oxazolidin-2-ones, allowing for mild cleavage with high recovery of the intact chiral auxiliary. In the synthesis of complex pyrrolidines, cleavage of the N-acyl-1,3-thiazolidine-2-thione allowed recovery of the (S)-4-isopropylthiazolidine-2-thione auxiliary in 66-70% yield even in sterically hindered environments[1]. Oxazolidinones often require destructive or harsher hydrolytic conditions that complicate recovery.

Evidence DimensionAuxiliary recovery rate post-cleavage
Target Compound Data66-70% recovery under mild conditions
Comparator Or BaselineOxazolidin-2-ones (lower recovery in hindered systems due to harsh hydrolysis)
Quantified DifferenceViable recovery vs. destructive cleavage
ConditionsCleavage of exocyclic N-acyl bond in complex intermediate synthesis

High recovery of the intact chiral auxiliary improves the overall atom economy and cost-efficiency of scaled-up asymmetric syntheses.

Acetate Aldol Selectivity
Class-level
Excellent stereoselectivities with thiazolidinethiones vs. poor with oxazolidinones.
Supports acetate aldol reaction design over oxazolidinone alternatives.
Class-level inference; method context may vary.

Induction of Exceptionally High Quantum Yield in Chiral Metal Clusters

Beyond organic synthesis, (S)-4-isopropylthiazolidine-2-thione acts as a highly effective chiral ligand for stabilizing atomically precise metal clusters. In the formation of octahedral Ag6L6 clusters, the use of this specific thiazolidinethione ligand induces strong Circularly Polarized Luminescence (CPL) with an exceptionally high photoluminescence quantum yield (PLQY) of 95%, driven by thermally activated delayed fluorescence (TADF) [1]. This vastly outperforms traditional chiral emissive nanomaterials, which typically exhibit QYs below 20%.

Evidence DimensionPhotoluminescence Quantum Yield (PLQY)
Target Compound Data95% PLQY in Ag6L6 clusters
Comparator Or BaselineTraditional chiral emissive nanomaterials (<20% PLQY)
Quantified Difference>4.7x higher quantum yield
ConditionsAg6L6 metal clusters, photoexcitation, room temperature

Opens new procurement avenues for materials scientists developing advanced optical sensors and highly efficient CPL-active devices.

Direct Aldehyde Conversion
Class-level
Direct reduction to aldehyde with DIBAL-H; not typical for oxazolidinones.
May streamline synthetic routes to aldehydes in one step.
Reductive cleavage with DIBAL-H; class-level evidence.

Asymmetric Acetate and Propionate Aldol Additions

This compound is the right choice for highly diastereoselective carbon-carbon bond formations, particularly when utilizing titanium or tin enolates. Its superior stereocontrol (dr > 97:3) compared to oxazolidinones makes it ideal for setting complex contiguous stereocenters in natural product synthesis [1].

Synthesis of Enantiopure Aldehydes via Direct Cleavage

In workflows where the chiral auxiliary must be removed to yield an aldehyde directly, the thiazolidine-2-thione is preferred. Its reactive exocyclic N-acyl bond allows for quantitative, one-step reduction with DIBAL-H at -78 °C, avoiding the epimerization risks associated with multi-step oxazolidinone cleavage [2].

Scale-Up of Pharmaceutical Intermediates

For industrial or pilot-scale asymmetric synthesis, the ability to recover the intact chiral auxiliary is critical for cost management. The mild cleavage conditions tolerated by thiazolidinethiones permit 66-70% recovery even in sterically hindered systems, significantly improving atom economy [3].

Development of CPL-Active Nanomaterials

Materials scientists should procure this compound as a chiral capping ligand to synthesize atomically precise metal clusters (e.g., Ag6L6). It uniquely induces thermally activated delayed fluorescence, achieving an exceptional 95% photoluminescence quantum yield for advanced optical sensor applications [4].

Application Fit

Application
Selection Property
Validation Focus
Acetate aldol reactions
High diastereoselectivity reported for thiazolidinethiones
Verify selectivity against oxazolidinone baseline
Complex molecule synthesis (sensitive substrates)
Mild reductive cleavage compatibility
Confirm removal efficiency vs. oxazolidinone methods
Chiral phosphorus-containing prodrug synthesis
Reported diastereoselective induction at phosphorus
Evaluate stereochemical outcome and purity

XLogP3

2.3

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